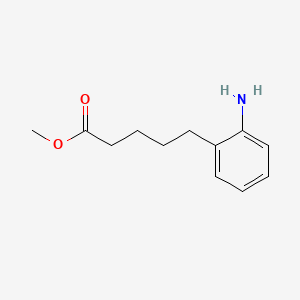![molecular formula C11H15ClF3N3 B11820185 N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride](/img/structure/B11820185.png)
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is a synthetic compound with potential applications in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, an amino group, and a phenylhydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trifluoromethyl Intermediate: The synthesis begins with the preparation of a trifluoromethyl intermediate, which can be achieved through the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions.
Amination: The intermediate is then subjected to amination reactions to introduce the amino group. This step often requires the use of amine sources and catalysts to facilitate the reaction.
Hydrazine Formation: The final step involves the formation of the phenylhydrazine moiety. This can be achieved through the reaction of the intermediate with phenylhydrazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.
科学研究应用
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the amino and phenylhydrazine groups facilitate specific interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Chitosan Functionalized Compounds: Used in food packaging and preservation.
Uniqueness
(E)-1-(5-amino-1,1,1-trifluoropentan-2-ylidene)-2-phenylhydrazine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it more versatile compared to similar compounds, particularly in applications requiring high binding affinity and specificity.
属性
分子式 |
C11H15ClF3N3 |
|---|---|
分子量 |
281.70 g/mol |
IUPAC 名称 |
N-[(Z)-(5-amino-1,1,1-trifluoropentan-2-ylidene)amino]aniline;hydrochloride |
InChI |
InChI=1S/C11H14F3N3.ClH/c12-11(13,14)10(7-4-8-15)17-16-9-5-2-1-3-6-9;/h1-3,5-6,16H,4,7-8,15H2;1H/b17-10-; |
InChI 键 |
BRXWZVVAAZXBLN-HVHKRRFMSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C(/CCCN)\C(F)(F)F.Cl |
规范 SMILES |
C1=CC=C(C=C1)NN=C(CCCN)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


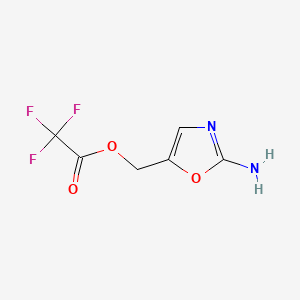
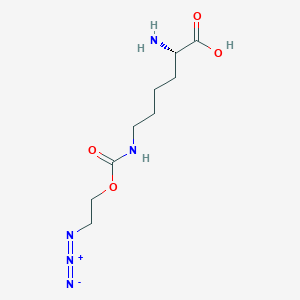


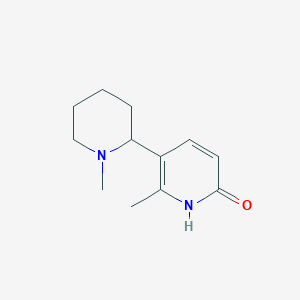
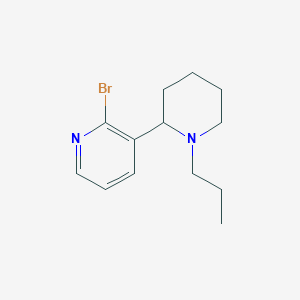
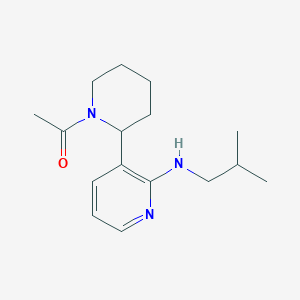

![[(3-acetyloxyiminoisoindol-1-yl)amino] acetate](/img/structure/B11820166.png)
![5,10-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,4,6,8,10,16,18,20,22-decaen-7-amine](/img/structure/B11820178.png)
![D-Tryptophan, N-[(1,1-diMethylethoxy)carbonyl]-2-Methylalanyl-, Methyl ester](/img/structure/B11820183.png)

